

chemical and physical properties of 2-(4-Chloro-2-methoxyphenyl)acetic acid

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Compound of Interest

Compound Name: 2-(4-Chloro-2-methoxyphenyl)acetic acid

Cat. No.: B011108

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An In-depth Technical Guide to 2-(4-Chloro-2-methoxyphenyl)acetic acid

This guide provides a comprehensive overview of the chemical and physical properties of **2-(4-Chloro-2-methoxyphenyl)acetic acid**, tailored for researchers, scientists, and professionals in drug development. The information is compiled from various chemical supplier databases and public chemical information sources.

General and Structural Information

2-(4-Chloro-2-methoxyphenyl)acetic acid is a substituted phenylacetic acid derivative. Such compounds are often utilized as building blocks or intermediates in the synthesis of more complex molecules, particularly in pharmaceutical research.

Identifier	Value
IUPAC Name	(4-chloro-2-methoxyphenyl)acetic acid
Synonym	2-Methoxy-4-chlorophenylacetic acid[1]
CAS Number	170737-95-8[1][2]
Molecular Formula	C ₉ H ₉ ClO ₃ [1][2][3]
Molecular Weight	200.62 g/mol [1][2][3]
Canonical SMILES	<chem>COC1=C(C=CC(=C1)Cl)CC(=O)O</chem> [3][4]
InChI	1S/C9H9ClO3/c1-13-8-5-7(10)3-2-6(8)4-9(11)12/h2-3,5H,4H2,1H3,(H,11,12)[4]
InChIKey	UXJIWCMQVOEXTG-UHFFFAOYSA-N[4]

Physical Properties

The compound is typically supplied as a solid with a purity of 97-98% or higher.[1][2][3]

Property	Value
Physical Form	Solid
Appearance	White to off-white crystalline solid (based on similar compounds)
Boiling Point	323.5 ± 27.0 °C at 760 mmHg
Storage Temperature	Room temperature[1]

Note: A specific melting point for the 4-Chloro-2-methoxy isomer was not explicitly found in the provided search results. Isomers such as 2-(2-Chloro-4-methoxyphenyl)acetic acid have a reported melting point of 118-124 °C[5] and 2-(3-Chloro-4-methoxyphenyl)acetic acid has a melting point of 91-96 °C[6].

Chemical and Computed Properties

These properties are crucial for predicting the compound's behavior in various chemical and biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile in drug development.

Property	Value
logP (Octanol-Water Partition Coefficient)	1.9757[1]
Topological Polar Surface Area (TPSA)	46.53 Å²[1]
Hydrogen Bond Donors	1[1]
Hydrogen Bond Acceptors	2[1]
Rotatable Bonds	3[1]
Purity	≥97% to ≥98%[1][2][3]

Safety Information

Based on the Globally Harmonized System (GHS), the compound is classified with the following hazards:

- Pictogram: GHS07 (Harmful)
- Signal Word: Warning
- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Precautionary Statements: P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P362+P364, P405, P501.

A Safety Data Sheet (SDS) should be consulted for detailed handling and safety protocols.

Experimental Protocols & Characterization

While specific, detailed experimental protocols for the synthesis or analysis of **2-(4-Chloro-2-methoxyphenyl)acetic acid** are proprietary to chemical manufacturers, the methods used for its quality control and characterization are standard in organic chemistry. Commercial suppliers

indicate that documentation including NMR, HPLC, and LC-MS data is available, confirming the compound's identity and purity.[2]

General Experimental Methodologies:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to elucidate the molecular structure. ^1H NMR would confirm the presence and connectivity of protons (e.g., on the aromatic ring, the methylene bridge, and the methoxy group), while ^{13}C NMR would identify all unique carbon atoms in the molecule.
- High-Performance Liquid Chromatography (HPLC): A primary technique for determining the purity of the compound. A sample is passed through a column, and the retention time of the main peak relative to any impurity peaks is used to calculate purity, often reported as a percentage (e.g., $\geq 98\%$).
- Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique confirms both the molecular weight and purity. The LC separates the compound from impurities, and the MS provides the mass-to-charge ratio, which should correspond to the expected molecular weight of 200.62.

The following diagram illustrates a typical workflow for the chemical characterization of a synthesized compound like **2-(4-Chloro-2-methoxyphenyl)acetic acid**.

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